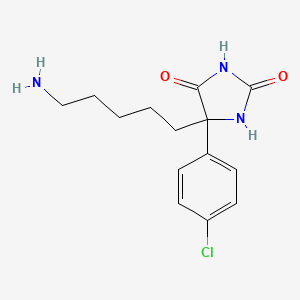
5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives is an area of interest due to their pharmaceutical applications. In the study of the synthesis and crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, the authors describe a process that led to an unexpected conformation of the compound . Although the target compound in the prompt, 5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione, is not directly synthesized in the provided papers, the methods described could be relevant for its synthesis. The unexpected results in the synthesis process highlight the complexity and potential challenges in synthesizing such compounds, which could be applicable to the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-diones is characterized by the presence of a five-membered ring and a benzene ring. In the case of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, X-ray analysis revealed a nonplanar structure with a significant dihedral angle between the rings . This information is crucial for understanding the three-dimensional conformation of similar compounds, including the target compound, which may also exhibit nonplanarity and specific intermolecular interactions that stabilize its conformation.
Chemical Reactions Analysis
The reactivity of imidazolidine-2,4-diones with other chemical agents can lead to a variety of novel compounds. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates results in the formation of novel spiro-linked and imidazoline-thione derivatives . These reactions involve rearrangements under certain conditions, such as boiling acetic acid or concentrated hydrochloric acid. Although the target compound is not directly mentioned, understanding these reaction pathways can provide insights into the potential reactivity of the target compound with similar reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-diones are influenced by their molecular structure and the nature of their substituents. The intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, play a significant role in the stability and properties of these compounds . While the provided papers do not directly analyze the physical and chemical properties of this compound, the studies suggest that similar interactions could be expected in the target compound, affecting its solubility, melting point, and other physical properties.
Wissenschaftliche Forschungsanwendungen
Dual 5-HT1A Receptor and Serotonin Transporter Affinity
A study explored the potential of imidazolidine-2,4-dione derivatives for dual 5-HT1A receptor and serotonin transporter affinity. The research focused on the synthesis of Mannich bases, testing their selectivity and efficacy for antidepressant and anxiolytic activity, particularly in mice. These compounds showed promise in enhancing serotonin transporter blocking efficacy and 5-HT1A partial agonism and 5-HT2A antagonism (Czopek et al., 2013).
Anticonvulsant Activity
Research has been conducted on the anticonvulsant properties of N-Mannich bases derived from imidazolidine-2,4-diones. These compounds were effective in electroshock and pentylenetetrazole seizure tests in mice, showing potential as antiepileptic agents (Byrtus et al., 2011).
Anti-arrhythmic Properties
Studies have synthesized and analyzed imidazolidine-2,4-dione derivatives for anti-arrhythmic activity. These compounds demonstrated properties similar to class Ia anti-arrhythmic drugs, offering potential therapeutic use in treating arrhythmias (Pękala et al., 2005).
DNA Binding Studies
Imidazolidine derivatives have been investigated for their DNA binding affinity, which is crucial for understanding their potential as anti-cancer drugs. Studies using UV-Vis spectroscopy and cyclic voltammetry have shown significant DNA binding propensities, comparable or even greater than many clinically used anticancer drugs (Shah et al., 2013).
Antimicrobial Activity
Research on substituted imidazolidinediones and thioxoimidazolidinones has revealed their antimicrobial properties. These compounds were synthesized and tested for in vitro activity, indicating potential use in antimicrobial treatments (Albuquerque et al., 1999).
Eigenschaften
IUPAC Name |
5-(5-aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-6-4-10(5-7-11)14(8-2-1-3-9-16)12(19)17-13(20)18-14/h4-7H,1-3,8-9,16H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGGLJNBVJJIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)CCCCCN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)
![2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3009528.png)
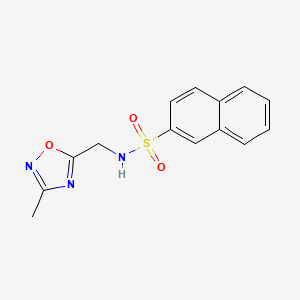
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3009534.png)
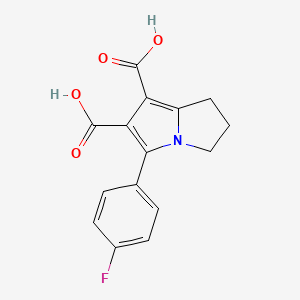
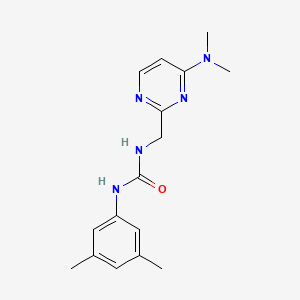
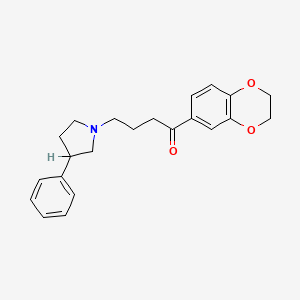
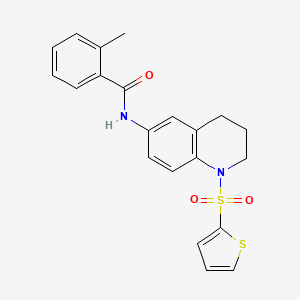
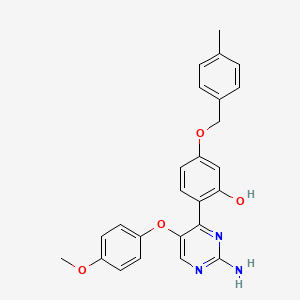

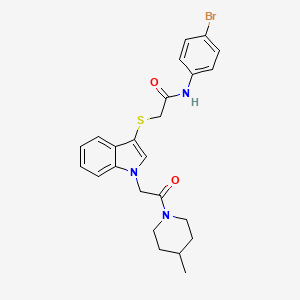
![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)
![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)